N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15324214
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O5S |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O5S/c1-15-6-4-5-13-24(15)30(27,28)17-11-9-16(10-12-17)23-22(26)21-14-19(25)18-7-2-3-8-20(18)29-21/h2-3,7-12,14-15H,4-6,13H2,1H3,(H,23,26) |
| Standard InChI Key | HSJHUQLQDFRWNN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
Synthesis
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene ring, introduction of the sulfonamide group, and attachment of the piperidine moiety. These steps require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activities and Applications
Research on N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide focuses on its potential biological activities, which may include antiviral, antitumor, or antimicrobial effects, depending on the specific substitutions and modifications to the chromene core. Its mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.
Comparison with Related Compounds
Several compounds share structural similarities with N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, including variations in the chromene core and piperidine substitutions. These compounds are summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | Chromene core with methyl substitution | Diverse biological activities |
| 7,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | Additional methyl groups on chromene | Antitumor activity |
| 6,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | Different methyl substitution pattern | Promising biological activity |
Mechanism of Action
The mechanism of action for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide likely involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This interaction may modulate their activity, leading to various therapeutic effects.
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